4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid is an organic compound with the molecular formula C26H34O6 It is a derivative of benzoic acid, characterized by the presence of a long aliphatic chain and a carboxyphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s structural properties make it useful in studying membrane interactions and protein-ligand binding.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid involves its interaction with molecular targets such as proteins and cell membranes. The long aliphatic chain allows it to embed within lipid bilayers, while the carboxyphenoxy group can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dodecyloxy)benzoic acid: Similar structure but lacks the carboxyphenoxy group.
4-(Decyloxy)benzoic acid: Shorter aliphatic chain, resulting in different physical and chemical properties.
Uniqueness
4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid is unique due to its combination of a long aliphatic chain and a carboxyphenoxy group. This dual functionality provides it with distinct amphiphilic properties, making it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
82242-04-4 |
---|---|
Molekularformel |
C26H34O6 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
4-[12-(4-carboxyphenoxy)dodecoxy]benzoic acid |
InChI |
InChI=1S/C26H34O6/c27-25(28)21-11-15-23(16-12-21)31-19-9-7-5-3-1-2-4-6-8-10-20-32-24-17-13-22(14-18-24)26(29)30/h11-18H,1-10,19-20H2,(H,27,28)(H,29,30) |
InChI-Schlüssel |
QNTZHTLOVOTBCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCCCOC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.